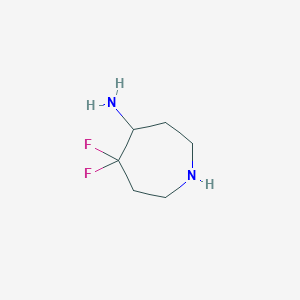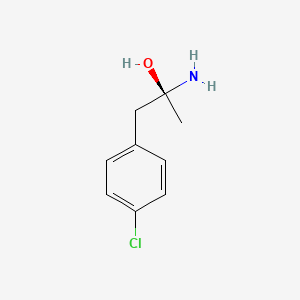
(1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) is an organic compound that features a unique structure combining boron, oxygen, and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) typically involves the reaction of boronic acid derivatives with phenylmethanone under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-oxygen bond in the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borohydride form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borohydride derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Applications De Recherche Scientifique
(1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) involves its interaction with molecular targets through its boron and oxygen atoms. These interactions can lead to the formation of stable complexes with proteins and enzymes, modulating their activity. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Shares the boron-oxygen structure but lacks the additional aromatic rings.
Benzophenone: Contains the phenylmethanone structure but lacks the boron-oxygen component.
Boronic esters: Similar boron-oxygen framework but with different substituents.
Uniqueness: (1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) is unique due to its combination of boron, oxygen, and aromatic rings, which imparts distinct chemical and physical properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C18H16BO3 |
|---|---|
Poids moléculaire |
291.1 g/mol |
InChI |
InChI=1S/C18H16BO3/c20-16(13-7-3-1-4-8-13)15-11-12-19-22-18(15)17(21)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2 |
Clé InChI |
VCXMXMMSYFIYEC-UHFFFAOYSA-N |
SMILES canonique |
[B]1CCC(C(O1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


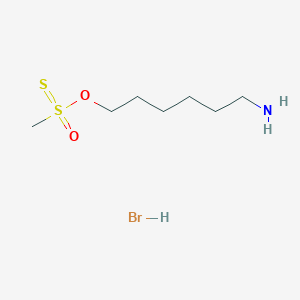
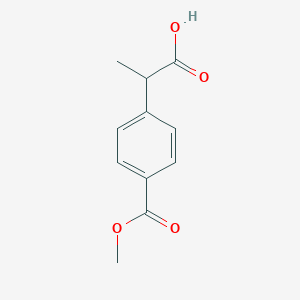

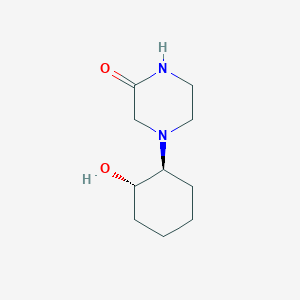

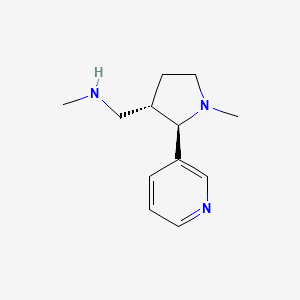
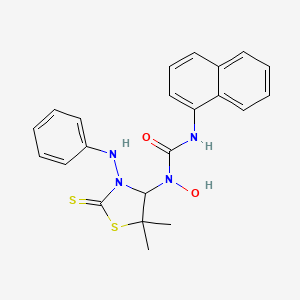
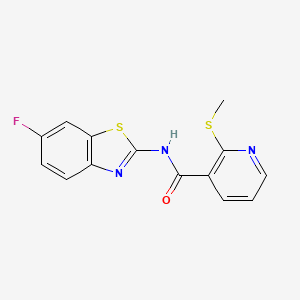
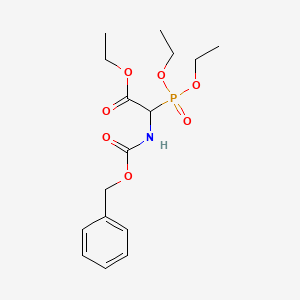
![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
